molecular formula C21H29N5O2 B2383955 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 1049379-38-5

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No. B2383955
CAS RN: 1049379-38-5
M. Wt: 383.496
InChI Key: YBZOKUIYTYOSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.496. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Research on similar pyrrole derivatives has identified potent inhibitors of glycolic acid oxidase, which is significant for treating conditions like Primary Hyperoxaluria. Compounds with large lipophilic substituents on the pyrrole nucleus have shown competitive inhibition of porcine liver glycolic acid oxidase in vitro. This highlights their potential for reducing urinary oxalate levels, a key factor in kidney stone formation (Rooney et al., 1983).

Bactericidal Activities Against Mycobacterium Tuberculosis

Pyrrole derivatives, notably BM212, have demonstrated strong inhibitory and bactericidal activities against drug-resistant Mycobacterium tuberculosis strains. This includes effectiveness against intracellular bacilli, indicating their potential as novel antimycobacterial agents (Deidda et al., 1998).

Coordination Compounds for Catalysis and Materials Science

Research involving pyrrole and piperazine rings has led to the synthesis of coordination compounds with metals like Zn(II), Cd(II), and Hg(II). These complexes have potential applications in catalysis and materials science due to their unique structural and electronic properties (Castiñeiras et al., 2001).

Potential Nootropic Agents

Studies on 1,4-disubstituted 2-oxopyrrolidines and related compounds have explored their nootropic (cognitive enhancement) effects. The synthesis of these compounds involves piperazine and pyrrolidine rings, suggesting their potential in developing treatments for cognitive disorders (Valenta et al., 1994).

Anticonvulsant Properties

Compounds with a pyrrolidine structure, modified with methylpiperazine groups, have been synthesized and tested for their anticonvulsant properties. These studies provide insights into the development of new treatments for epilepsy and related seizure disorders (Obniska et al., 2005).

properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-16-6-8-17(9-7-16)23-21(28)20(27)22-15-19(18-5-4-10-25(18)3)26-13-11-24(2)12-14-26/h4-10,19H,11-15H2,1-3H3,(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZOKUIYTYOSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.